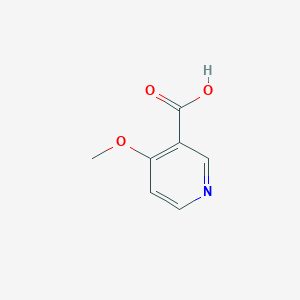

4-Methoxynicotinic acid

描述

Historical Context and Significance in Pyridine (B92270) Chemistry Research

The study of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry for over a century. Pyridine, a basic heterocyclic organic compound with the formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org Its discovery dates back to the late 1840s by the Scottish chemist Thomas Anderson. acs.org The elucidation of its structure by Wilhelm Körner and James Dewar in the 1860s and 1870s paved the way for extensive research into its chemistry. wikipedia.orgacs.org

The introduction of substituents onto the pyridine ring, such as the methoxy (B1213986) group in 4-methoxynicotinic acid, significantly alters the electronic properties and reactivity of the molecule. The methoxy group at the 4-position increases the electron density of the pyridine ring, influencing its reactivity in various chemical transformations. This modification is a key aspect of pyridine chemistry, allowing for the fine-tuning of molecular properties for specific applications. The synthesis of variously substituted nicotinic acids, including those with methoxy groups, has been a subject of interest, with methods often involving organolithium chemistry to create functionalized pyridine rings.

Relevance as a Synthetic Intermediate and Molecular Scaffold in Advanced Organic Synthesis

This compound serves as a crucial building block and molecular scaffold in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. Its bifunctional nature, possessing both a carboxylic acid and a methoxy-substituted pyridine ring, allows for a wide range of chemical modifications.

The carboxylic acid group can readily undergo esterification and amidation reactions. For instance, it has been used in amide coupling reactions with piperidine (B6355638) moieties to create more elaborate molecular structures. acgpubs.org The pyridine ring itself can participate in various transformations. The methoxy group, being an electron-donating group, activates the pyridine ring towards certain reactions and can also be a site for further functionalization, such as demethylation to reveal a hydroxyl group. rsc.org

The compound's structure is a key component in the synthesis of compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological disorders. Furthermore, derivatives of this compound have been explored for their potential as aldosterone (B195564) synthase inhibitors, a target for cardiovascular and renal diseases. acs.org

Overview of Research Trajectories for this compound and its Analogues

Current and future research involving this compound and its analogues is directed towards several promising areas:

Drug Discovery and Medicinal Chemistry: A primary focus remains the use of this compound as a scaffold for the development of novel therapeutic agents. Research is ongoing to synthesize analogues with enhanced biological activity and selectivity for various targets, including nicotinic receptors and other enzymes. For example, it has been used in the synthesis of agonists for the NR1H4 receptor (FXR). google.com

Development of Novel Synthetic Methodologies: Chemists continue to explore more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes the use of enzymatic catalysis, which offers mild reaction conditions and high selectivity. researchgate.net

Materials Science: The unique electronic and structural properties of pyridine derivatives make them attractive for applications in materials science. Research into the incorporation of this compound-based structures into polymers and other materials with specific optical or electronic properties is an emerging field.

The versatility of this compound ensures its continued importance in chemical research, with new applications and discoveries anticipated in the years to come.

Structure

3D Structure

属性

IUPAC Name |

4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-2-3-8-4-5(6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFMVOIWKXLAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626247 | |

| Record name | 4-Methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-31-8 | |

| Record name | 4-Methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 4 Methoxynicotinic Acid

Established Synthetic Routes to 4-Methoxynicotinic Acid

The synthesis of this compound can be achieved through several distinct pathways, each offering unique advantages in terms of starting materials, regioselectivity, and reaction conditions.

Preparation from Dichloronicotinic Acids via Nucleophilic Substitution

A common and effective strategy for synthesizing substituted nicotinic acids involves the nucleophilic aromatic substitution (SNAr) on dihalogenated precursors. The preparation of methoxy-substituted nicotinic acids from dichloronicotinic acids is a well-documented approach. For instance, the reaction of 2,4-dichloronicotinic acid with sodium methoxide (B1231860) (NaOMe), often generated in situ from sodium hydride (NaH) and methanol (B129727) (MeOH), can yield this compound derivatives. snmjournals.org

Specifically, the synthesis of 6-chloro-4-methoxynicotinic acid has been accomplished starting from 2,4-dichloronicotinic acid through a reaction with sodium methoxide. snmjournals.org The regioselectivity of the methoxide attack is a critical aspect of this synthetic design. In the case of 2,6-dichloronicotinic acid, nucleophilic substitution with sodium methoxide has been shown to proceed with high regioselectivity, favoring attack at the 2-position. researchgate.net This selectivity is attributed to the formation of a stable six-membered cyclic transition state involving the carboxylic acid group and the incoming nucleophile. researchgate.net A similar principle allows for the selective substitution at the 6-position, providing a masked reactive site for further transformations. ub.edu

Table 1: Nucleophilic Substitution on Dichloronicotinic Acids

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,4-Dichloronicotinic acid | NaOMe/NaH, MeOH | 6-Chloro-4-methoxynicotinic acid | snmjournals.org |

| 2,6-Dichloronicotinic acid | NaOMe/NaH, MeOH | 6-Chloro-2-methoxynicotinic acid | snmjournals.org |

| 2,6-Dichloronicotinic acid | Sodium methoxide | 2-Chloro-6-methoxynicotinic acid | ub.edu |

Synthesis from Pyridine (B92270) N-Oxide Intermediates

The use of pyridine N-oxide intermediates is another powerful strategy in pyridine chemistry. The N-oxide group activates the pyridine ring towards certain substitutions and can be a precursor for various functional groups. An efficient method for preparing the key intermediate, 4-methoxypyridine (B45360) N-oxide, involves the oxidation of 4-methoxypyridine. researchgate.net This oxidation is typically carried out using peroxide reagents, such as 30% aqueous hydrogen peroxide in refluxing acetic acid. researchgate.net

Once formed, the N-oxide can direct further functionalization of the pyridine ring. While direct conversion of the N-oxide to a carboxylic acid at the 3-position is less common, the N-oxide is instrumental in multi-step syntheses. For example, syntheses of related methoxypyridine carboxylic acids have been developed starting from nitropyridine N-oxide precursors, highlighting the utility of the N-oxide moiety in constructing the target scaffold. chemicalbook.com

Alternative Preparative Methodologies

Beyond the primary routes, several other methods have been established for the synthesis of this compound and its precursors.

Direct Nucleophilic Substitution: A straightforward approach involves the direct displacement of a leaving group from the 4-position of a nicotinic acid derivative. The synthesis can be achieved by reacting 4-chloronicotinic acid with sodium methoxide in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Photochemical Oxidation: This method utilizes the oxidation of a methyl group to a carboxylic acid. 4-Methoxypicoline (4-methoxy-3-methylpyridine) can be oxidized to this compound via a photochemical process. The reaction is typically performed in the presence of a cobalt-based photosensitizer under visible light irradiation, using atmospheric oxygen as the oxidant.

Condensation and Oxidation: A two-step sequence provides another alternative. This pathway begins with the aldol (B89426) condensation of a 4-methoxypyridine-3-carbaldehyde analog with acetaldehyde (B116499) to form an aldehyde intermediate. This intermediate is then oxidized to the final carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium.

Derivatization and Functionalization of the Pyridine Core

The pyridine ring and the carboxylic acid group of this compound are both amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound readily undergoes esterification and amidation, which are fundamental reactions for creating libraries of related compounds.

Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. A widely used modern method for esterification under mild conditions involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, typically using oxalyl chloride or thionyl chloride, which then smoothly reacts with an alcohol to form the corresponding ester. snmjournals.org

Amidation: Similar to esterification, amides are synthesized by coupling the carboxylic acid with an amine. This can be achieved using standard peptide coupling reagents or via the acid chloride intermediate. snmjournals.orgsmolecule.com For example, 2-chloro-6-methoxynicotinic acid has been successfully coupled with an amino acid ester to form an amide bond. ub.edu

Halogenation Studies (e.g., Chlorination, Fluorination)

Introducing halogen atoms onto the pyridine core of this compound can significantly alter its chemical and physical properties.

Chlorination: The pyridine ring can be chlorinated at specific positions depending on the reagents and conditions. Direct chlorination of this compound or its derivatives can introduce a chlorine atom at the 2-position. Furthermore, a selective chlorination at the 5-position of 2-methoxynicotinic acid has been achieved using an alkali metal hypochlorite, demonstrating that the reaction site can be controlled. google.com

Bromination: Bromination of this compound has been reported to occur at the 6-position when using bromine in acetic acid under reflux conditions.

Fluorination: While direct fluorination of this compound is less commonly described, related fluorinated analogs are known, such as 2-fluoro-4-methoxynicotinic acid. bldpharm.combldpharm.com General methods for the fluorination of nicotinic acid derivatives often involve the use of electrophilic fluorinating agents like Selectfluor®. smolecule.com These methods suggest a plausible route to fluorinated derivatives of this compound.

Table 2: Halogenation of Methoxynicotinic Acid Scaffolds

| Starting Material | Reagent | Product | Position of Halogenation | Reference |

|---|---|---|---|---|

| This compound | Br₂ in Acetic Acid | 6-Bromo-4-methoxynicotinic acid | 6 | |

| This compound | Chlorinating agent | 2-Chloro-4-methoxynicotinic acid | 2 | |

| 2-Methoxynicotinic acid | Alkali metal hypochlorite | 5-Chloro-2-methoxynicotinic acid | 5 | google.com |

| Nicotinic acid | Selectfluor® | Fluoronicotinic acid | N/A | smolecule.com |

Compound Index

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the 4-position of the pyridine ring is a key site for chemical modification. One of the primary transformations is its substitution or cleavage. The electron-donating nature of the methoxy group influences the reactivity of the pyridine ring, but the group itself can be the target of specific reactions.

A significant reaction is the oxidative demethylation of the methoxy group. For instance, cytochrome P450 enzymes have been shown to efficiently demethylate methoxy groups positioned para to a carboxylate on an aromatic ring. rsc.org In a process analogous to the demethylation of 4-methoxybenzoic acid, the reaction proceeds through the formation of a hemiacetal intermediate, which subsequently eliminates formaldehyde (B43269) to yield the corresponding hydroxyl derivative, in this case, 4-hydroxynicotinic acid. rsc.org While chemical methods often require harsh reagents, enzymatic pathways offer a high degree of selectivity. rsc.org

Under different conditions, the methoxy group can be displaced by various nucleophiles. This typically occurs via a nucleophilic aromatic substitution (SNAr) mechanism, particularly if the ring is further activated or if a suitable leaving group is present elsewhere on the ring.

Formation of Nicotinimidamide Analogues

This compound is a valuable precursor for the synthesis of nicotinimidamide analogues, which are important structures in medicinal chemistry. A common strategy involves the initial activation of the carboxylic acid, followed by reaction with an appropriate amine.

A direct method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. For example, 2-methoxynicotinic acid can be treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding nicotinoyl chloride. This activated intermediate is then reacted with a substituted amine to yield the desired nicotinimidamide. google.com This two-step process is a reliable method for constructing this class of compounds.

Modern synthetic methods also provide efficient routes to the broader nicotinamide (B372718) and nicotinimidamide scaffold. Tandem multi-component reactions, such as a copper-catalyzed four-component reaction (CuAAC/ring-cleavage/cyclization/oxidation), have been developed to synthesize complex nicotinimidamides from simple precursors like O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate. nih.gov While not starting directly from this compound, these advanced strategies highlight the accessibility of the core nicotinimidamide structure for further elaboration.

Below is a representative synthesis of a nicotinimidamide derivative.

Table 1: Synthesis of 2-methoxy-N-(6-(trifluoromethyl)pyridin-3-yl)nicotinimidamide

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 2-Methoxynicotinic acid | Oxalyl chloride, DMF (cat.) | 2-Methoxy-nicotinoyl Chloride |

| 2 | 2-Methoxy-nicotinoyl Chloride | 6-(Trifluoromethyl)pyridin-3-amine | 2-methoxy-N-(6-(trifluoromethyl)pyridin-3-yl)nicotinimidamide |

Data derived from patent literature describing analogous syntheses. google.com

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Oxidation Pathways and Corresponding Products

The oxidation of this compound can target different parts of the molecule depending on the reagents and conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) can potentially lead to the degradation of the pyridine ring, although under controlled conditions, the primary site of oxidation is often a substituent.

A well-defined oxidative pathway is the enzymatic O-demethylation of the methoxy group, as discussed previously. This reaction, catalyzed by enzymes like cytochrome P450, proceeds via the formation of a hemiacetal intermediate at the 4-position, which then collapses to release formaldehyde and the final product, 4-hydroxynicotinic acid. rsc.org Another potential, though less common, oxidation product could be the N-oxide, formed by oxidation at the pyridine nitrogen.

Reduction Pathways and Corresponding Products

The reduction of this compound primarily targets the carboxylic acid functional group. The pyridine ring itself is relatively resistant to reduction under standard conditions. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the carboxylic acid, leading, after an aqueous workup, to the formation of the corresponding primary alcohol, (4-methoxypyridin-3-yl)methanol.

Table 2: Summary of Oxidation and Reduction Products

| Reaction Type | Reagent(s) | Primary Product |

|---|---|---|

| Oxidation | Cytochrome P450 Enzyme | 4-Hydroxynicotinic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (4-Methoxypyridin-3-yl)methanol |

Information based on analogous reactions and general chemical principles. rsc.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction mechanism for pyridine derivatives. wikipedia.org The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles, a reactivity opposite to that of benzene (B151609). masterorganicchemistry.com This reaction is further facilitated by the presence of electron-withdrawing groups on the ring. wikipedia.orgpressbooks.pub

The SNAr mechanism is a two-step process: addition of the nucleophile to the aromatic ring, followed by elimination of a leaving group. pressbooks.pub The initial attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is stabilized by resonance, particularly if electron-withdrawing groups are located at the ortho or para positions relative to the site of attack. The subsequent departure of the leaving group restores the aromaticity of the ring.

A classic example that illustrates this mechanism on the nicotinic acid scaffold is the synthesis of this compound from 4-chloronicotinic acid. In this reaction, the chloride ion serves as the leaving group, and the methoxide ion is the nucleophile. The electron-withdrawing carboxylic acid group and the ring nitrogen help to stabilize the intermediate Meisenheimer complex, facilitating the substitution.

Palladium-Catalyzed Coupling Reactions (e.g., Catellani-Type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are suitable substrates for these transformations. researchgate.netrsc.org To participate in common cross-coupling reactions like Suzuki, Stille, or Heck, the pyridine ring must typically be functionalized with a halide or triflate leaving group. libretexts.org For example, 2-chloro-4-methoxynicotinic acid is a viable substrate for such reactions. ambeed.com

In a typical Suzuki coupling, a palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the halo-substituted this compound derivative. uwindsor.ca This is followed by transmetalation with an organoboron reagent (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca The choice of ligands (e.g., phosphines like XPhos or SPhos), base (e.g., K₃PO₄, Cs₂CO₃), and solvent is critical for reaction efficiency. rsc.orggoogle.com

The Catellani reaction is a more advanced palladium-catalyzed process that enables the ortho-C–H functionalization of an aryl halide and subsequent coupling at the ipso-position (where the halide was). researchgate.net While specific examples starting with this compound derivatives are not extensively documented in readily available literature, the principles could be applied to a suitably halogenated precursor, allowing for the efficient construction of highly substituted pyridine derivatives.

Table 3: Representative Suzuki Coupling Reaction Components

| Component | Example | Role |

|---|---|---|

| Substrate | 2-Chloro-4-methoxynicotinic acid | Electrophile |

| Coupling Partner | Phenylboronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | SPhos, XPhos | Stabilizes and activates catalyst |

| Base | K₃PO₄ or Cs₂CO₃ | Promotes transmetalation |

| Solvent | Dioxane/Water or Toluene | Reaction Medium |

Components based on established protocols for similar heterocyclic systems. uwindsor.cagoogle.com

Medicinal Chemistry and Drug Discovery Research Involving 4 Methoxynicotinic Acid Derivatives

Structural Modification and Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are therefore a cornerstone of medicinal chemistry, providing crucial insights into how different functional groups and structural motifs influence a compound's interaction with biological targets. For 4-methoxynicotinic acid, these studies are pivotal in optimizing its therapeutic potential.

Exploration of Substituents on the Pyridine (B92270) Ring

For instance, in other classes of pyridine derivatives, the addition of small alkyl or halogen substituents has been shown to alter target selectivity and potency. A comprehensive SAR study for this compound would involve synthesizing a library of analogues with diverse substituents on the pyridine ring and evaluating their biological effects.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for derivatization. It can be converted into a variety of other functional groups, such as esters, amides, and hydrazides, to modulate the compound's properties. These modifications can impact the molecule's solubility, lipophilicity, metabolic stability, and ability to interact with biological targets.

For example, converting the carboxylic acid to an ester can increase its lipophilicity, potentially enhancing its ability to cross cell membranes. Amide derivatives, on the other hand, can introduce additional hydrogen bond donors and acceptors, which could lead to stronger and more specific interactions with a target protein. While specific studies on this compound are limited, research on fatty acid amides of 4-methoxybenzylamine (B45378) has demonstrated the potential for such modifications to yield compounds with significant antimicrobial activity. nih.gov

Table 1: Potential Modifications of the Carboxylic Acid Moiety and Their Predicted Impact

| Derivative | Predicted Impact on Properties |

| Esters | Increased lipophilicity, potential for prodrug strategy |

| Amides | Increased hydrogen bonding potential, altered solubility |

| Hydrazides | Introduction of a reactive handle for further conjugation |

| Thioamides | Altered electronic and steric properties |

Impact of Methoxy (B1213986) Group Position on Biological Activity

The position of the methoxy group on the pyridine ring is a critical determinant of a nicotinic acid derivative's biological activity. The 4-methoxy substitution pattern, as in this compound, imparts a specific electronic and conformational profile to the molecule. Comparative studies with other positional isomers, such as 2-methoxynicotinic acid or 5-methoxynicotinic acid, are essential to understand the influence of the methoxy group's location.

While direct comparative studies on this compound are scarce, research on other methoxy-substituted aromatic compounds has shown that the position of the methoxy group can significantly affect a molecule's binding affinity for its target and its metabolic fate. nih.gov For example, the methoxy group's position can influence the molecule's ability to form key hydrogen bonds or engage in favorable hydrophobic interactions within a receptor's binding pocket.

Design and Synthesis of Pharmacologically Active Analogues

The design and synthesis of novel analogues of this compound are driven by the pursuit of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for specific therapeutic targets.

Nicotinic Receptor Agonist Research

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. wikipedia.orgwikipedia.org They are implicated in a variety of physiological processes and are attractive targets for the treatment of neurological and psychiatric disorders. drugbank.com

A thorough review of the current scientific literature does not reveal specific research focused on the design and synthesis of this compound derivatives as nicotinic receptor agonists. While nicotinic acid itself has some activity at nicotinic receptors, the development of potent and selective agonists typically involves more complex chemical scaffolds. nih.gov Future research could explore whether the this compound scaffold could be a viable starting point for the development of novel nAChR modulators.

Mineralocorticoid Receptor Antagonist Development

Mineralocorticoid receptors (MRs) play a crucial role in regulating blood pressure and electrolyte balance. Antagonists of this receptor are used in the treatment of hypertension and heart failure. The development of non-steroidal MR antagonists is an active area of research aimed at overcoming the side effects associated with steroidal drugs.

Based on available scientific literature, there is no direct evidence to suggest that this compound or its derivatives have been investigated as mineralocorticoid receptor antagonists. The research in this area has predominantly focused on other heterocyclic and non-steroidal scaffolds. nih.gov

Inhibitors of Eukaryotic Initiation Factor 4A (eIF4A)

Eukaryotic initiation factor 4A (eIF4A) is a crucial enzyme in the initiation of cap-dependent translation, a process often dysregulated in cancer. nih.gov As an ATP-dependent DEAD-box RNA helicase, eIF4A unwinds the secondary structure in the 5'-untranslated region of messenger RNA (mRNA), facilitating ribosome binding and the subsequent synthesis of proteins. nih.govacs.orgmiami.edu Many oncogenes involved in cell proliferation, growth, and angiogenesis are dependent on this cap-dependent translation, making eIF4A a compelling target for cancer therapy. nih.gov The reliance of cancer cells on eIF4A for their heightened protein synthesis demands creates a therapeutic window where inhibitors can preferentially target malignant cells. nih.gov

Research has identified several natural product inhibitors of eIF4A, including hippuristanol, pateamine A, and silvestrol, all of which interfere with the enzyme's activity. semanticscholar.org A notable synthetic inhibitor, compound 28 , was discovered through a medicinal chemistry campaign and demonstrated the ability to decrease the viability of BJAB Burkitt lymphoma cells. nih.govacs.orgmiami.edu Biochemical and cellular studies revealed that this compound acts as an RNA-competitive and ATP-uncompetitive inhibitor, binding to a novel pocket in the RNA groove of eIF4A. nih.govacs.orgmiami.edu This unique mechanism of action, which involves interfering with RNA binding and suppressing ATP hydrolysis, presents a new strategy for targeting eIF4A. nih.govacs.orgmiami.edu

The development of eIF4A inhibitors often involves high-throughput screening of compound libraries using assays that measure ATPase activity or helicase function. semanticscholar.orgnih.gov A gel-based helicase assay, for instance, can distinguish between inhibitors that affect RNA or ATP binding, ATP hydrolysis, or the conformational changes necessary for unwinding double-stranded RNA. nih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibitors

The main protease (Mpro), also known as 3CLpro, of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is a critical enzyme for viral replication and transcription. nih.gov Mpro is responsible for the proteolytic cleavage of the viral polyproteins pp1a and pp1ab, releasing non-structural proteins that are essential for the virus's life cycle. nih.gov As there is no human homolog of Mpro, it stands as an attractive target for the development of antiviral drugs. nih.gov

The search for Mpro inhibitors has involved both the screening of existing drug libraries and the design of novel compounds. nih.govelsevierpure.com Many identified inhibitors are covalent, forming a bond with the catalytic cysteine residue (Cys145) in the active site of the protease. nih.gov For example, Pfizer's compound PF-007304814, a peptide mimic, is a covalent inhibitor that has undergone clinical investigation. nih.gov

Derivatives of various chemical scaffolds have been explored for their Mpro inhibitory activity. Thiazolidine-4-one derivatives, for instance, have shown inhibitory potencies in the micromolar range. mdpi.com The thiazolidinone core is thought to mimic the Gln residue of the natural substrate. mdpi.com In one study, a series of new thiazolidine-4-one derivatives were synthesized and found to have inhibitory activities in the low micromolar range. mdpi.com Another study identified benzoisothiazolone derivatives as potent Mpro inhibitors, with the most effective compound, 16b-3 , exhibiting an IC50 value of 116 nM. nih.gov This compound was found to be an irreversible inhibitor of SARS-CoV-2 Mpro. nih.gov

Natural phenolic compounds have also been investigated as potential Mpro inhibitors. nih.gov Molecular docking studies have shown that compounds like rosmarinic acid, cynarine, and chlorogenic acid have high binding affinities for the Mpro active site. nih.gov

Antagonists of Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1)

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a significant role in modulating neuronal excitability and synaptic transmission. Its involvement in various neurological and psychiatric disorders has made it a target for drug discovery. nih.govnih.govnih.gov The development of selective mGluR1 antagonists is a key area of research for potential therapeutic applications, including the treatment of chronic pain. nih.gov

Structure-activity relationship (SAR) studies have been crucial in the design of potent and selective mGluR1 antagonists. nih.govnih.gov For example, a series of novel pyrazine (B50134) derivatives were prepared and evaluated as non-competitive mGluR1 antagonists. nih.gov By incorporating fragments from weak lead compounds, researchers were able to enhance the potency of this new chemical series. nih.gov Further chemical modifications led to compounds with both good potency and improved metabolic stability. nih.gov

Another study investigated the SAR of phenylglycine derivatives as agonists and antagonists of different mGluR subtypes. nih.gov This research revealed that specific structural features determine the activity of these compounds at different receptors. For instance, carboxyphenylglycine derivatives were found to be mGluR1 antagonists. nih.gov

A potent and selective allosteric mGluR1 antagonist, FTIDC ([4-[1-(2-fluoropyridine-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide]), has been used to investigate the functional roles of mGluR1 in the brain. nih.gov Studies with FTIDC have shown that blockade of mGluR1 can produce antipsychotic-like effects without causing significant motor impairment. nih.gov Furthermore, research has indicated that mGluR1 antagonism can impair cocaine-induced conditioned place preference by inhibiting protein synthesis, suggesting a potential role for these antagonists in addiction treatment. nih.gov

Pyrrolo-Pyridine Derivatives for Angiogenesis Inhibition in Cancer Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Inhibiting angiogenesis has become a significant strategy in cancer therapy. nih.gov Pyrrolo-pyridine derivatives have emerged as a promising class of compounds for inhibiting angiogenesis by targeting key receptor tyrosine kinases (RTKs) involved in this process. nih.govnih.govnih.gov

One area of focus has been the development of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin, which disrupts microtubule dynamics and leads to anticancer effects. nih.gov A series of these derivatives displayed moderate to excellent antitumor activities against various cancer cell lines in vitro. nih.gov Compound 10t from this series was particularly potent, with IC50 values ranging from 0.12 to 0.21 μM. nih.gov The synthesis of these compounds often involves a Suzuki cross-coupling reaction to introduce different aryl groups onto the pyrrolo-pyridine scaffold. nih.gov

Another class of pyrrolo-pyridine derivatives, the pyrrolo[3,2-d]pyrimidines, have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. nih.gov Compound 20d , a novel pyrrolo[3,2-d]pyrimidine derivative, potently blocked VEGF- and PDGF-stimulated cellular phosphorylation and proliferation of endothelial cells. nih.gov In animal models, oral administration of this compound showed significant antitumor effects in various human cancer xenografts. nih.gov Histological examination of tumors from treated mice revealed a decrease in microvessel density, confirming its anti-angiogenic mechanism of action. nih.gov

Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often overexpressed in acute myeloid leukemia (AML). nih.gov One such derivative, CM5 , demonstrated significant inhibition of both wild-type and mutated FLT3 and showed potent activity against FLT3-dependent AML cell lines. nih.gov

Preclinical Pharmacological Evaluation of Derivatives

In Vitro Assays for Target Binding and Enzyme Inhibition

The preclinical evaluation of novel drug candidates relies heavily on a variety of in vitro assays to determine their binding affinity to the target protein and their ability to inhibit its enzymatic function. These assays are crucial for establishing the potency and mechanism of action of a compound.

For enzyme inhibitors, kinetic assays are fundamental. In the case of eIF4A inhibitors, a common assay measures the enzyme's ATPase activity, as ATP hydrolysis is essential for its helicase function. nih.govacs.orgmiami.edu A screen for eIF4A inhibitors identified a hit that was surprisingly not ATP-competitive, leading to the discovery of a novel class of inhibitors. nih.govacs.orgmiami.edu Another informative method is a gel-based helicase assay that directly visualizes the unwinding of a double-stranded RNA substrate into single-stranded products. nih.gov This assay can help to elucidate whether an inhibitor interferes with substrate binding, ATP hydrolysis, or the conformational changes required for unwinding. nih.gov

For inhibitors of the SARS-CoV-2 main protease (Mpro), enzyme inhibition is typically measured using a fluorogenic substrate. The IC50 value, or the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays. For example, the Mpro inhibitor 16b-3 was found to have an IC50 of 116 nM. nih.gov To determine if an inhibitor is reversible or irreversible, a fast dilution experiment can be performed. nih.gov

In the evaluation of mGluR1 antagonists, binding assays are often performed using cell lines that express the receptor, such as Chinese hamster ovary (CHO) cells. nih.govnih.gov These assays can determine the affinity of a compound for the receptor and whether it acts as a competitive or non-competitive antagonist. nih.gov Functional assays that measure the downstream signaling of the receptor, such as changes in intracellular calcium or cyclic AMP levels, are also employed to assess the antagonist's potency. nih.gov

The following table summarizes the in vitro inhibitory activities of selected compounds discussed:

| Compound | Target | Assay Type | IC50 | Reference |

| 10t | Tubulin | Cell viability | 0.12 - 0.21 µM | nih.gov |

| 16b-3 | SARS-CoV-2 Mpro | Enzyme inhibition | 116 nM | nih.gov |

| 20d | VEGFR/PDGFR | Cellular phosphorylation | 2.5 nM (VEGF), 3.6 nM (PDGF) | nih.gov |

| CM5 | FLT3-dependent AML cells | Cell viability | 0.64 - 0.75 µM | nih.gov |

| Methylene Blue | SARS-CoV-2 Spike-ACE2 interaction | ELISA | 3 µM | frontiersin.org |

Cellular Uptake Studies and Specificity

Beyond target binding and enzyme inhibition, understanding a compound's ability to enter cells and its specificity for the intended target are critical aspects of preclinical evaluation.

Cellular uptake studies are essential to ensure that a drug candidate can reach its intracellular target at a sufficient concentration to exert its therapeutic effect. While the provided text does not detail specific cellular uptake studies for this compound derivatives, the demonstrated in-cell activity of compounds like the eIF4A inhibitor 28 and the pyrrolo-pyridine derivative CM5 implies that they have sufficient cell permeability to engage their intracellular targets. nih.govacs.orgmiami.edunih.gov

Specificity is a crucial factor in drug development to minimize off-target effects. For eIF4A inhibitors, it is important to assess their activity against the different eIF4A paralogs (eIF4A1, eIF4A2, and eIF4A3) to optimize for the desired biological outcome. semanticscholar.org High-throughput screening platforms can be designed to simultaneously assess activity against all three paralogs. semanticscholar.org

In the context of SARS-CoV-2 Mpro inhibitors, specificity is often evaluated by testing the compounds against other viral or host cell proteases. The benzoisothiazolone-based Mpro inhibitor 16b-3 was shown to be selective for Mpro when compared to the papain-like protease (PLpro) and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov

For mGluR1 antagonists, specificity is assessed by testing their activity against other mGluR subtypes. The antagonist FTIDC was found to be highly selective for mGluR1 over other mGluR subtypes, which is critical for elucidating the specific roles of mGluR1 in the central nervous system. nih.gov Similarly, the pyrrolo[3,2-d]pyrimidine derivative 20d was identified as a selective inhibitor of VEGFR and PDGFR kinases, which are key drivers of tumor angiogenesis. nih.gov

In Vivo Pharmacokinetic and Biodistribution Analysis

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives in living organisms were found. Consequently, information regarding the bioavailability, half-life, and organ distribution of these compounds is not available in the public domain.

Efficacy Studies in Relevant Disease Models

Similarly, a thorough search did not yield any published research on the efficacy of this compound derivatives in animal models of diseases such as cancer, viral infections, or bacterial infections. Therefore, no data on the potential therapeutic effects of these compounds in a living system can be presented.

Biological and Biochemical Activity Studies of 4 Methoxynicotinic Acid and Its Analogues

Antimicrobial Activity Investigations

The antimicrobial potential of 4-Methoxynicotinic acid and its derivatives has been a subject of several studies, highlighting their efficacy against a range of pathogenic microorganisms.

This compound (4-MNA) has demonstrated significant antibacterial properties. Studies have reported its activity against both Gram-positive and Gram-negative bacteria. The potency of this compound is often evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Research has indicated that 4-MNA is effective against common pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values suggest that it can be more potent than some traditional antibiotics, highlighting its potential as a lead compound for the development of new antibacterial agents.

Table 1: Antibacterial Potency of this compound

| Pathogen | MIC (µg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 8 | Lower than Penicillin |

| Escherichia coli | 16 | Lower than Ampicillin |

Data sourced from BenchChem

Furthermore, derivatives of nicotinic acid have been synthesized and evaluated for their antibacterial activity, with some showing promising results against multidrug-resistant strains. For instance, certain acylhydrazone derivatives of nicotinic acid have displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. bohrium.com Isatin–nicotinohydrazide hybrids have also shown potent activity against Mycobacterium tuberculosis and bacteria responsible for bronchitis. nih.gov

The precise mechanisms through which this compound exerts its antibacterial effects are not fully elucidated in the reviewed literature. However, the broader class of nicotinic acid derivatives is known to interfere with essential bacterial processes. One of the key targets for novel antibiotics is the family of aminoacyl-tRNA synthetases (aaRS), enzymes crucial for protein synthesis. biocon.re.kr

Methionyl-tRNA synthetase (MetRS) is a particularly attractive target because its selective inhibition in bacteria over the human counterpart can lead to potent antibacterial action. biocon.re.krnih.gov This enzyme is responsible for the correct attachment of methionine to its corresponding tRNA, a critical step in protein translation. mdpi.com While direct evidence linking this compound to the inhibition of MetRS was not found in the search results, the development of inhibitors for this enzyme, such as REP8839, has proven to be an effective antibacterial strategy. nih.gov The mechanism of such inhibitors is often competitive with methionine. nih.gov It is plausible that derivatives of 4-MNA could be designed to target this or other aaRS enzymes, representing a promising avenue for future research.

Antiviral Activity Investigations

The emergence of new viral diseases has accelerated the search for effective antiviral agents. This compound and its analogues have been investigated for their potential to combat viral infections.

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. rsc.orgmdpi.com A study focused on the design and synthesis of trisubstituted piperazine (B1678402) derivatives as noncovalent SARS-CoV-2 Mpro inhibitors utilized this compound as a key building block. acs.org

In this research, the incorporation of a 4-methoxynicotinoyl moiety led to the development of compound GC-78. This derivative demonstrated high enzyme-inhibitory potency and excellent antiviral activity against SARS-CoV-2. acs.org

Table 2: Antiviral Activity of this compound Derivative GC-78

| Compound | SARS-CoV-2 Mpro IC50 (µM) | Antiviral EC50 (µM) |

|---|---|---|

| GC-78-HCl | 0.19 | 0.40 |

Data sourced from the Journal of Medicinal Chemistry acs.org

The inhibitory concentration (IC50) value indicates the concentration of the compound required to inhibit the activity of the Mpro enzyme by 50%, while the effective concentration (EC50) value represents the concentration needed to inhibit the virus's effect by 50% in cell culture. The potent activity of GC-78 highlights the potential of this compound as a scaffold for the development of effective antiviral drugs targeting viral proteases. acs.org

The development of broad-spectrum antiviral agents is crucial for combating emerging and re-emerging viral threats. Research into the derivatives of this compound suggests a potential for broad-spectrum activity. The aforementioned compound, GC-78-HCl, not only showed potent activity against the original SARS-CoV-2 strain but also against various variants of concern, including Alpha, Delta, and Omicron. acs.org

Furthermore, GC-78-HCl displayed antiviral activity against other human coronaviruses, such as HCoV-OC43 and HCoV-229E, indicating its potential as a broad-spectrum anticoronaviral agent. acs.org While research on the broad-spectrum antiviral activity of this compound itself is limited, the promising results from its derivatives warrant further investigation into this area. Nicotinic acid, in general, has been proposed to have antiviral properties, potentially through the modulation of inflammatory responses. osf.io

Anti-Cancer Research

The search for novel and effective anti-cancer agents is a continuous effort in medicinal chemistry. Nicotinic acid and its derivatives have been explored for their potential to inhibit cancer cell growth.

Research has shown that novel nicotinic acid-based compounds can act as cytotoxic agents with selective inhibitory efficacy against key targets in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov In one study, a series of new nicotinic acid derivatives were synthesized, and their cytotoxic activity was assessed against various human cancer cell lines. nih.gov

One of the most active compounds, 5c, which is a derivative of nicotinic acid, exhibited significant cytotoxic potential, particularly against colon (HCT-15) and prostate (PC-3) cancer cell lines. nih.gov

Table 3: Cytotoxic Activity of a Novel Nicotinic Acid Derivative (Compound 5c)

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Colon (HCT-15) | 0.045 |

| Prostate (PC-3) | 0.052 |

Data sourced from PubMed nih.gov

This compound demonstrated promising inhibition of VEGFR-2 and induced apoptosis in cancer cells. nih.gov While this study did not specifically use this compound, it highlights the potential of the nicotinic acid scaffold in designing potent anti-cancer agents. Other studies on derivatives of benzoic acid, a related structure, have also shown that they can suppress the viability of breast cancer cells by inducing cell-cycle arrest and apoptosis. nih.gov The anti-cancer activity of such compounds is often linked to their ability to induce apoptosis through various cellular pathways. nih.govmdpi.com

Modulation of Cell Cycle Progression

Research into the biological activities of this compound and its derivatives has revealed their potential to modulate the cell cycle, a fundamental process regulating cell division and proliferation. The cell cycle is a tightly controlled sequence of events that can be targeted by therapeutic agents to inhibit the growth of abnormal cells, such as in cancer. nih.gov

Studies have shown that certain analogues of this compound can influence cellular processes that are integral to cell cycle control. For instance, some derivatives have been observed to interfere with the function of kinases, which are enzymes crucial for driving the cell cycle forward. google.com The substitution pattern on the pyridine (B92270) ring of nicotinic acid derivatives is a critical determinant of their biological efficacy, including their ability to interact with targets involved in cell cycle regulation.

While direct studies focusing solely on this compound's effect on cell cycle progression are not extensively detailed in the provided results, the broader investigation of its analogues suggests a potential role in this area. The mechanism often involves the inhibition of specific enzymes or the modulation of signaling pathways that ultimately control cell proliferation. nih.gov

Inhibition of Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions like tumor growth. The inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor, and its signaling pathway is a primary target for anti-angiogenic drugs. nih.gov

Derivatives of this compound have been investigated for their anti-angiogenic properties. Some studies indicate that these compounds can interfere with angiogenesis pathways, potentially by modulating the activity of growth factors and their receptors. rsc.orggoogleapis.com The mechanism of action for many angiostatic agents involves interfering with the signaling pathways that control endothelial cell migration, proliferation, and survival. nih.govnih.gov

Although specific data on this compound's direct inhibition of the VEGF pathway is not explicitly detailed, the known anti-angiogenic activity of related compounds suggests this as a plausible mechanism. The structural features of these molecules, including the methoxy (B1213986) group, can influence their biological activity and ability to interact with targets in the angiogenesis cascade.

Regulation of Eukaryotic Initiation Factors

Eukaryotic initiation factors (eIFs) are essential proteins for the initiation of protein synthesis (translation) in eukaryotic cells. The regulation of these factors is a critical control point for gene expression and is often dysregulated in diseases like cancer. wikipedia.orgnih.gov Specifically, eIF4E, a key component of the eIF4F complex, is a central regulator of cell growth and a target for anticancer drug development. nih.gov

The converging signaling pathways, such as the MEK-ERK and PI3K-mTOR pathways, regulate the activity of eIF4E. nih.gov Research has explored the potential of various compounds to modulate the activity of eIFs as a therapeutic strategy. While the provided information does not directly link this compound to the regulation of eukaryotic initiation factors, some inhibitors of the GCN2 kinase, which is involved in the integrated stress response that can modulate translation initiation, are structurally related to nicotinic acid derivatives. ambeed.com The control of translation initiation through the phosphorylation of eIF2B is another mechanism by which amino acids regulate this process. merckmillipore.com

Further research is needed to specifically elucidate the role of this compound and its analogues in the regulation of eukaryotic initiation factors and the downstream effects on protein synthesis and cell behavior.

Modulation of Receptor Systems

Engagement with Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial for synaptic transmission and neuronal signaling. Modulation of nAChRs is a key strategy for the development of drugs targeting a range of neurological and psychiatric disorders.

This compound, as a derivative of nicotinic acid, is structurally related to the endogenous nAChR agonist, acetylcholine. It is plausible that this compound or its analogues could interact with these receptors. Some research indicates that nicotinic acid derivatives may modulate nAChRs, potentially contributing to neuroprotective effects. The binding of neonicotinoids, a class of insecticides that also act on nAChRs, has been studied in relation to their interaction with human serum albumin, highlighting the potential for nicotinic compounds to bind to various biological targets. core.ac.uk However, specific studies detailing the direct engagement and functional modulation of nAChRs by this compound are not extensively covered in the provided results.

Interaction with Mineralocorticoid Receptors

The mineralocorticoid receptor (MR) is a nuclear receptor that plays a critical role in regulating electrolyte and water balance. It is also implicated in the pathophysiology of cardiovascular and kidney diseases. researchgate.netnih.gov Antagonists of the MR are used clinically to treat conditions like hypertension and heart failure. researchgate.netsci-hub.se

A significant body of research has focused on the development of non-steroidal MR antagonists, and several analogues of this compound have emerged as potent and selective modulators of this receptor. researchgate.netsci-hub.seacs.orgveterinaria.orgresearchgate.net For example, a specific derivative, (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, has been identified as a highly potent and selective non-steroidal MR antagonist. sci-hub.seveterinaria.orgresearchgate.net The design of these antagonists often involves creating molecules that can bind to the MR ligand-binding pocket with high affinity and selectivity over other steroid receptors. sci-hub.senih.gov

The interaction of these compounds with the MR can modulate its transcriptional activity, influencing the expression of genes involved in various physiological and pathophysiological processes. nih.govnih.gov The development of tissue-specific MR modulators is an ongoing area of research, aiming to maximize therapeutic benefits while minimizing side effects. nih.gov

Table of Research Findings on this compound Analogues as Mineralocorticoid Receptor Antagonists:

| Compound Name | Receptor Target | Potency/Selectivity | Reference |

| (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid | Mineralocorticoid Receptor (MR) | Highly potent and selective non-steroidal antagonist. sci-hub.seveterinaria.orgresearchgate.net | sci-hub.seveterinaria.orgresearchgate.net |

| Dihydropyridine Analogues | Mineralocorticoid Receptor (MR) | Potency comparable to eplerenone; MR and CCB activity in opposite enantiomers. acs.org | acs.org |

| Finerenone | Mineralocorticoid Receptor (MR) | Non-steroidal MR antagonist that has shown to reduce cardiovascular and kidney outcomes in clinical trials. researchgate.net | researchgate.net |

| AZD9977 (Balcinrenone) | Mineralocorticoid Receptor (MR) | First-in-class MR modulator with evidence of cardio-renal protection. researchgate.net | researchgate.net |

Applications of 4 Methoxynicotinic Acid in Advanced Research Methodologies

The unique chemical structure of 4-methoxynicotinic acid, featuring a pyridine (B92270) ring substituted with both a carboxylic acid and an electron-donating methoxy (B1213986) group, makes it a valuable building block in various advanced research applications. Its utility spans from the development of sophisticated imaging agents to its use as a tool for dissecting complex biological processes.

Emerging Research Frontiers and Future Directions

Computational Chemistry Approaches for Lead Optimization and Target Prediction

The integration of computational methods into drug discovery has revolutionized the process of identifying and refining new drug candidates. For a scaffold like 4-methoxynicotinic acid, these in silico techniques offer a pathway to accelerate lead optimization and predict new biological targets.

Computational strategies are broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods leverage the principle that molecules with similar structures often exhibit similar biological activities. nih.gov By analyzing the known activities of this compound derivatives, computational models can screen vast virtual libraries to identify new compounds with a higher probability of desired effects.

Structure-based methods, such as reverse docking, take a different approach. They start with the small molecule (the ligand) and screen it against databases of 3D protein structures to identify potential binding targets. nih.gov This can uncover previously unknown mechanisms of action or off-target effects. plos.org For this compound, this could reveal novel enzymatic or receptor interactions, opening up new therapeutic avenues.

A powerful tool in this domain is Density Functional Theory (DFT). While specific DFT studies on this compound are not widely published, its application to structurally related compounds like 2-fluoro-6-methoxynicotinic acid demonstrates its utility. DFT simulations can model the electron distribution across the molecule, predict reactivity at different sites, and calculate the energies of transition states for various reactions. This information is invaluable for predicting how this compound and its derivatives will interact with biological targets and for designing molecules with enhanced binding affinity and selectivity.

Novel Synthetic Methodologies for Diversification

The therapeutic potential of this compound can only be fully realized through the synthesis of a diverse library of derivatives. Several synthetic methodologies are being explored to modify this scaffold, enabling a systematic investigation of its structure-activity relationships.

Established routes to synthesize the core structure include the photochemical oxidation of 4-methoxypicoline and a two-step process involving the condensation and subsequent oxidation of aldehyde intermediates. Another approach involves the addition of organolithium reagents to pyridyl-3-oxazolines.

More advanced strategies focus on the diversification of the this compound core. The structure is particularly amenable to palladium-catalyzed cross-coupling reactions, which are crucial for constructing complex drug molecules by forming new carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group on the pyridine (B92270) ring enhances electron density, which can improve reactivity in these transformations.

Furthermore, the concept of late-stage functionalization (LSF) represents a powerful strategy for creating molecular diversity. researchgate.net LSF involves modifying a complex molecule, like a derivative of this compound, in the final steps of a synthetic sequence. This allows for the rapid generation of a wide range of analogues from a common intermediate, which can significantly accelerate the development of medicinally relevant compounds. researchgate.net For example, amide coupling reactions are frequently used to diversify the carboxylic acid group, as demonstrated in the synthesis of potential soluble epoxide hydrolase (sEH) inhibitors. acgpubs.org

Exploration of Undiscovered Biological Activities

Research has already identified several biological activities for this compound and its derivatives, including antimicrobial, anti-inflammatory, and neuroprotective effects. It is a known building block for creating agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets for neurodegenerative diseases like Alzheimer's and Parkinson's.

However, the true potential of this scaffold likely extends beyond these known areas. The structural alerts within this compound suggest it could be active against a wider range of targets. Its established anti-inflammatory properties, for instance, could be explored in the context of specific autoimmune diseases or other chronic inflammatory conditions. The antimicrobial activity seen against pathogens like Staphylococcus aureus and Escherichia coli warrants broader screening against other resistant bacterial and fungal strains.

Recent discoveries have highlighted the versatility of this scaffold. A derivative, (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, was identified as a highly potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist. acs.org In another study, amide derivatives of chromone-2-carboxylic acid were coupled with structures related to this compound to develop potential soluble epoxide hydrolase (sEH) inhibitors. acgpubs.org These findings underscore the potential for discovering entirely new biological activities by using this compound as a starting point for chemical synthesis and screening.

Translational Research Perspectives and Therapeutic Potential

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. dntb.gov.ua For this compound, the journey from a simple chemical building block to a potential therapeutic agent is exemplified by the development of non-steroidal mineralocorticoid receptor (MR) antagonists.

The identification of (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid as a potent and selective MR antagonist with an IC₅₀ of 4.5 nM was a significant discovery. acs.org Crucially, this compound demonstrated more than 500-fold selectivity against other related nuclear hormone receptors and possessed pharmacokinetic properties suitable for oral administration. acs.org The research progressed from in vitro assays to in vivo studies in rats, where oral administration of the compound led to a significant increase in the urinary Na+/K+ ratio, a key biomarker of MR antagonism in the body. acs.org This successful translation from a laboratory finding to a validated in vivo effect highlights the therapeutic potential of this chemical series. acs.orgscispace.com

The neuroprotective effects associated with derivatives of this compound also present a strong case for translational studies. Its role as a precursor for novel agonists of nicotinic acetylcholine receptors (nAChRs) could lead to the development of new treatments for neurodegenerative conditions such as Alzheimer's and Parkinson's disease. The path forward will involve optimizing these compounds for potency, selectivity, and brain penetrability, followed by rigorous preclinical testing in animal models of these diseases. The ultimate goal is to translate these promising laboratory findings into effective therapies for patients.

常见问题

Q. What synthetic methodologies are recommended for preparing 4-Methoxynicotinic acid with high purity?

The synthesis of 4-substituted nicotinic acids, including methoxy derivatives, often involves organolithium addition to pyridyl-3-oxazolines followed by oxidation and deprotection. For example, 4-methylnicotinic acid is synthesized via reaction with organolithium reagents (e.g., n-butyllithium), yielding 1,4-dihydropyridine intermediates that are oxidized to the final product . Adapting this method, this compound could be synthesized using methoxy-substituted organolithium reagents under inert conditions. Purification via recrystallization or chromatography is critical to achieving >95% purity, as indicated by CAS data .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm the methoxy group position and aromatic proton environments.

- IR spectroscopy to identify carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups.

- Mass spectrometry (ESI or EI-MS) to verify molecular weight and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. How should stability and storage conditions be optimized for this compound?

Stability data for structurally similar compounds (e.g., 4-Hydroxy-3-methoxyphenylacetic acid) indicate that this compound should be stored in a cool, dry environment (<25°C) away from moisture and incompatible reagents (e.g., strong acids/oxidizers). Degradation under heat or humidity may produce hazardous byproducts, necessitating periodic purity checks via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing methoxy groups at the 4-position of nicotinic acid?

Advanced synthesis requires:

- Controlled organolithium addition : Use low temperatures (-78°C) and anhydrous solvents (e.g., THF) to minimize side reactions.

- Oxidation optimization : Air or mild oxidizing agents (e.g., MnO₂) convert dihydropyridine intermediates to aromatic products.

- Deprotection strategies : Acidic or basic hydrolysis must balance efficiency with minimal degradation. Trial experiments using varying reagent stoichiometry and reaction times are critical for yield optimization .

Q. How should researchers address discrepancies in spectral data when characterizing derivatives of this compound?

- Cross-validation : Compare experimental NMR/IR data with computational models (e.g., DFT simulations) and reference compounds.

- Impurity profiling : Use LC-MS to identify byproducts from incomplete reactions or degradation.

- Reproducibility checks : Document detailed experimental protocols per academic journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable independent verification .

Q. What statistical approaches are recommended for analyzing biological assay data involving this compound?

- Clustered data analysis : Account for nested observations (e.g., multiple measurements per sample) using mixed-effects models.

- Hypothesis testing : Apply t-tests or ANOVA to compare dose-response curves, with Bonferroni correction for multiple comparisons.

- Error quantification : Calculate standard deviations and confidence intervals for IC₅₀ values to assess assay reliability .

Q. How can reactivity studies of this compound in cross-coupling reactions be designed?

- Substrate screening : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids under varying conditions (solvent, base, temperature).

- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., NMR or UV-Vis spectroscopy).

- Mechanistic probes : Isotope labeling (e.g., deuterated methoxy groups) can elucidate reaction pathways .

Methodological Notes

- Data reporting : Follow guidelines for separating raw data (appendix) and processed results (main text), ensuring reproducibility .

- Ethical considerations : Disclose conflicts of interest and funding sources in acknowledgments .

- Literature rigor : Prioritize peer-reviewed sources over commercial databases to maintain academic integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。